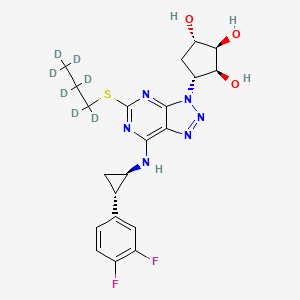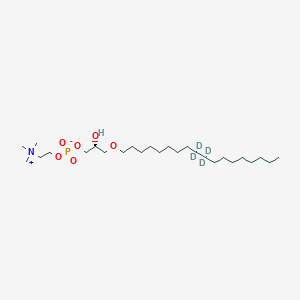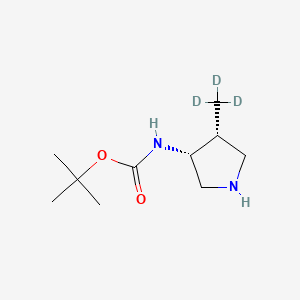
4-(5-Chloro-2-((4-isopropoxyphenyl)sulfonamido)benzoyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MLN3126 is an orally available small molecular compound known for its potent and selective antagonistic activity against the chemokine receptor CCR9. This receptor is crucial for the migration of leukocytes to sites of inflammation, particularly in the gut mucosa. MLN3126 has shown promise in treating inflammatory bowel disease by inhibiting the interaction between CCR9 and its ligand, CCL25 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MLN3126 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is synthesized through a series of organic reactions involving chlorination, sulfonation, and amide formation .
Industrial Production Methods
Industrial production of MLN3126 follows standard pharmaceutical manufacturing protocols, ensuring high purity and consistency. The compound is produced in bulk quantities using scalable synthetic routes, followed by rigorous purification processes to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
MLN3126 primarily undergoes reactions typical of small organic molecules, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, altering its chemical structure
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
MLN3126 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the CCR9-CCL25 interaction and its role in inflammation.
Biology: Investigated for its effects on leukocyte migration and immune response modulation.
Medicine: Explored as a potential therapeutic agent for inflammatory bowel disease and other inflammatory conditions.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research .
Mechanism of Action
MLN3126 exerts its effects by selectively binding to the chemokine receptor CCR9, thereby inhibiting its interaction with the ligand CCL25. This inhibition prevents the migration of leukocytes to sites of inflammation, reducing the inflammatory response. The compound’s action involves blocking calcium mobilization and chemotaxis in CCR9-expressing cells .
Comparison with Similar Compounds
Similar Compounds
Vercirnon: Another CCR9 antagonist with similar anti-inflammatory properties.
CCX282-B: A CCR9 antagonist used in clinical trials for inflammatory bowel disease.
GSK1605786: A CCR9 antagonist investigated for its potential in treating Crohn’s disease
Uniqueness
MLN3126 stands out due to its high potency and selectivity for CCR9, as well as its oral bioavailability. These properties make it a promising candidate for treating inflammatory conditions with fewer side effects compared to other similar compounds .
Properties
Molecular Formula |
C21H19ClN2O5S |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
N-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]-4-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C21H19ClN2O5S/c1-14(2)29-17-4-6-18(7-5-17)30(27,28)23-20-8-3-16(22)13-19(20)21(25)15-9-11-24(26)12-10-15/h3-14,23H,1-2H3 |
InChI Key |
YSCNTJOPTXIIJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


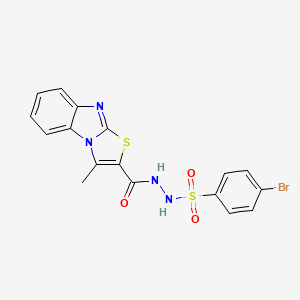
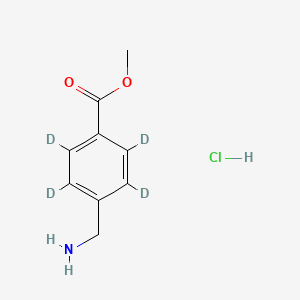
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
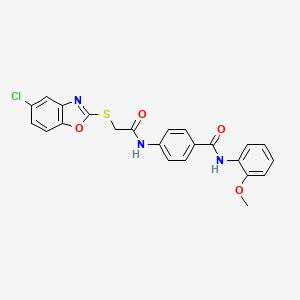
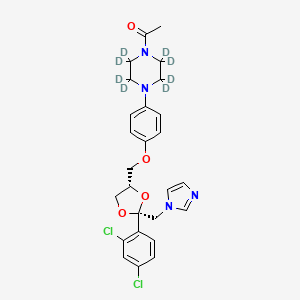
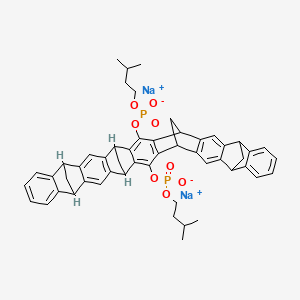
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)



